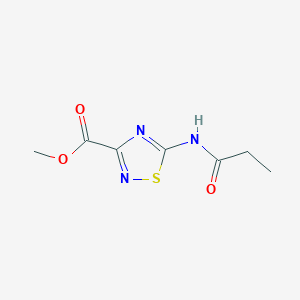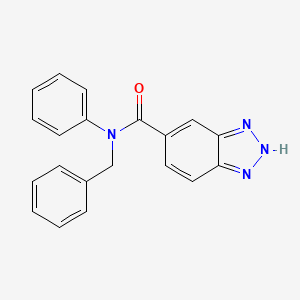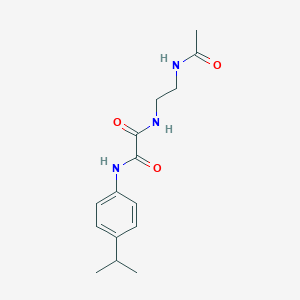![molecular formula C10H15N3O6S B6635984 2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid](/img/structure/B6635984.png)
2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DBED or N-(3,5-dimethyl-4-(sulfamoylmethyl)-1H-pyrazol-1-yl) succinamic acid. DBED has a molecular formula of C12H18N4O6S and a molecular weight of 358.36 g/mol.
作用機序
DBED acts as a competitive inhibitor of DHPS, binding to the enzyme's active site and preventing the formation of dihydropteroic acid, a precursor to folic acid. This inhibition disrupts the biosynthesis of folic acid, which is essential for the growth and survival of bacteria.
Biochemical and physiological effects:
In addition to its inhibitory activity against DHPS, DBED has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, potentially through its effects on folate metabolism. DBED has also been shown to have anti-inflammatory activity, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
DBED has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its inhibitory activity against DHPS, making it a well-characterized tool compound for studying the biosynthesis of folic acid. However, DBED also has some limitations. Its inhibitory activity against DHPS is relatively weak compared to other known inhibitors, and it may not be effective against all bacterial strains. Additionally, its effects on folate metabolism and cancer cell growth require further investigation.
将来の方向性
There are several potential future directions for research on DBED. One area of interest is the development of more potent inhibitors of DHPS based on the structure of DBED. Another potential direction is the investigation of DBED's effects on other enzymes involved in folate metabolism, which could lead to the development of new anti-cancer therapies. Additionally, further studies are needed to fully understand the anti-inflammatory effects of DBED and its potential applications in treating inflammatory diseases.
合成法
DBED can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)succinamic acid to yield the desired product, DBED.
科学的研究の応用
DBED has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to act as an inhibitor of a key enzyme involved in the biosynthesis of folic acid, known as dihydropteroate synthase (DHPS). DHPS is a validated drug target for the treatment of bacterial infections, and DBED has shown promising activity against a range of bacterial strains.
特性
IUPAC Name |
2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O6S/c1-5-9(6(2)13-12-5)20(18,19)11-4-7(10(16)17)3-8(14)15/h7,11H,3-4H2,1-2H3,(H,12,13)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAPDOQZBNFNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]butanedioic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-indol-5-yl)ethyl]-2-methoxyacetamide](/img/structure/B6635911.png)
![N-[2-(1H-indol-5-yl)ethyl]-2-phenoxyacetamide](/img/structure/B6635919.png)

![1-[(4-methoxyphenyl)methyl]-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B6635938.png)
![ethyl 5-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B6635939.png)
![2-chloro-1-(3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-c]pyridin-6-yl)ethanone](/img/structure/B6635942.png)
![1-[1-(Benzylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635964.png)
![1-[2-[(2,4-Dimethylphenyl)sulfonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635976.png)
![1-[1-(Cyclohexylcarbamoyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B6635990.png)

![2-(2-Phenylacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B6636005.png)
![5-Oxo-1-[1-(2-phenylacetyl)piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B6636008.png)
